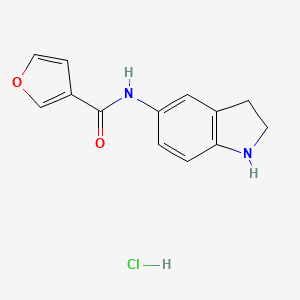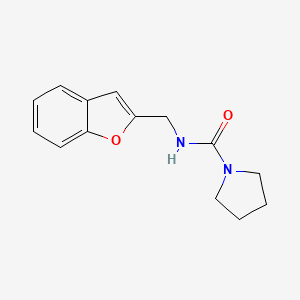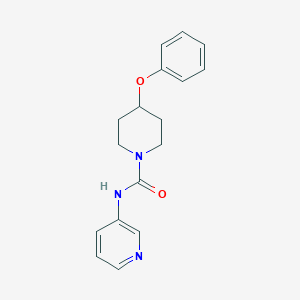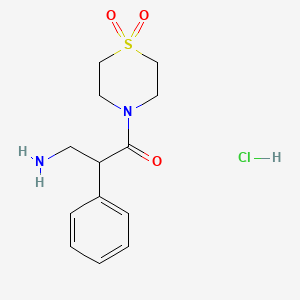
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of specific kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival. It also inhibits the activity of specific transcription factors such as NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activities. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high potency, making it an excellent candidate for in vitro and in vivo studies. Additionally, it exhibits low toxicity, making it safe for use in animal studies. However, one of the limitations is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride. One of the future directions is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases and metabolic disorders. Another future direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its mechanism of action and identify potential drug targets.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with furfurylamine in the presence of a coupling reagent and a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for a specific period. The resulting product is then purified using a suitable method such as recrystallization or chromatography to obtain the final product.
Scientific Research Applications
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, asthma, and cardiovascular diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)furan-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(10-4-6-17-8-10)15-11-1-2-12-9(7-11)3-5-14-12;/h1-2,4,6-8,14H,3,5H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIWUROBZBKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)NC(=O)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)
![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)